molecular formula C8H9FO2 B1612073 5-Ethoxy-2-fluorophenol CAS No. 577793-66-9

5-Ethoxy-2-fluorophenol

Cat. No. B1612073
Key on ui cas rn: 577793-66-9
M. Wt: 156.15 g/mol
InChI Key: KKUNNTMPQKRXHF-UHFFFAOYSA-N
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Patent
US06642386B2

Procedure details

A solution of 56.3 g 4-ethoxy-fluorophenol in 200 ml THF was treated with 84.0 ml pentamethyl-diethylentriamine, cooled to −78° C., then slowly treated with 251 ml 1.6 M n-butyllithium solution in hexane. The reaction mixture was stirred at −78° C. for 3 hrs and then slowly treated with 89.7 ml trimethyl borate. After stirring for 15 min at −78° C., the solution was warmed up to r.t., stirred for an additional 2 hrs and cooled to 0° C. To the mixture were then added dropwise 63.2 ml acetic acid. After stirring for 30 min, 68.3 ml 30% aqueous hydrogen peroxide solution were added slowly. The reaction mixture was warmed up to r.t., stirred overnight and subsequently treated with 200 ml saturated sodium sulfite solution. The mixture was diluted with water and extracted with hexanes. The organic layer was washed with water and brine, dried over MgSO4, filtrated and concentrated to give 60.3 g 5-ethoxy-2-fluoro-phenol as a light brown liquid which was used for the next step without further purification.
Quantity
63.2 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
Type
reactant
Reaction Step Two
Quantity
84 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
251 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
89.7 mL
Type
reactant
Reaction Step Four
Quantity
68.3 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OC1C=C[C:7]([OH:10])=[C:6]([F:11])C=1)C.CN(C)CCN(C)[CH2:17][CH2:18]N(C)C.[CH2:24]([Li])[CH2:25][CH2:26][CH3:27].B(OC)(OC)[O:30]C.OO.S([O-])([O-])=O.[Na+].[Na+]>C1COCC1.CCCCCC.O.C(O)(=O)C>[CH2:17]([O:30][C:25]1[CH:26]=[CH:27][C:6]([F:11])=[C:7]([OH:10])[CH:24]=1)[CH3:18] |f:5.6.7|

Inputs

Step One
Name
Quantity
63.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
56.3 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C=C1)O)F
Name
Quantity
84 mL
Type
reactant
Smiles
CN(CCN(CCN(C)C)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
251 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
89.7 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
68.3 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 min at −78° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed up to r.t.
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to r.t.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC=1C=CC(=C(C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 60.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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